Technical Monograph: 3-Aminobutan-2-one Hydrochloride (CAS 21419-24-9)
Technical Monograph: 3-Aminobutan-2-one Hydrochloride (CAS 21419-24-9)
Primary Function: Bifunctional Heterocyclic Precursor
Synonyms:
Executive Summary & Strategic Utility
3-Aminobutan-2-one hydrochloride is the stabilized salt form of 3-aminobutan-2-one, a highly reactive
Expertise Insight: The core value of this reagent lies in its masked reactivity . As a free base,
Physicochemical Profile
The following data aggregates standard properties for the hydrochloride salt. Note that the free base is a transient oil and is rarely isolated.
| Property | Value / Description | Note |
| CAS Number | 21419-24-9 | |
| Molecular Weight | 123.58 g/mol | (87.12 free base + 36.46 HCl) |
| Appearance | White to off-white crystalline solid | Highly hygroscopic |
| Solubility | High: Water, Methanol, EthanolLow: Et | Polar protic solvents are required for dissolution.[1] |
| Stability | Stable as solid HCl salt at -20°C. | Critical: Decomposes rapidly if neutralized without a trapping agent. |
| Acidity | Weakly acidic (Ammonium salt) | pKa ~8-9 (estimated for conjugate acid) |
Mechanistic Handling: The Stability Paradox
Why this matters: A common failure mode in the laboratory is the premature neutralization of the salt before adding the electrophile.
When 3-aminobutan-2-one hydrochloride is treated with base (e.g., Et
Pathway 1: Self-Condensation Mechanism
The following diagram illustrates the "danger zone" of handling this reagent.
Figure 1: The degradation pathway of the free base into pyrazine derivatives.
Operational Protocol:
-
Do not pre-mix this reagent with base in a holding tank.
-
Do generate the free amine in situ in the presence of the electrophile (e.g., ketoester, anhydride).
Synthetic Applications
The bifunctional nature (nucleophilic amine + electrophilic ketone) allows for versatile heterocycle construction.
A. Modified Knorr Pyrrole Synthesis
Reaction with
-
Mechanism: Enamine formation followed by intramolecular aldol condensation.
-
Utility: Access to Paal-Knorr type products without requiring 1,4-dicarbonyl precursors.
B. Oxazole Synthesis (Robinson-Gabriel Type)
Acylation of the amine followed by cyclodehydration.
-
Acylation: React CAS 21419-24-9 with an acid chloride (R-COCl) to form an
-acylaminoketone. -
Cyclization: Treat with dehydrating agents (POCl
or H SO ) to close the oxazole ring.
-
Target: Synthesis of 2,4,5-trimethyloxazole derivatives.
Experimental Protocol: Synthesis & Purification
While commercially available, the synthesis of 3-aminobutan-2-one HCl is a valuable skill for generating isotopically labeled variants or fresh high-purity batches.
Method: Reduction of Diacetyl Monoxime (2,3-Butanedione monoxime). Rationale: Direct amination of 2-butanone is non-selective. The oxime route guarantees regioselectivity at the C3 position.
Workflow Diagram
Figure 2: Step-by-step synthesis from diacetyl monoxime.
Detailed Procedure (Self-Validating)
-
Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve 0.1 mol of 2,3-butanedione monoxime in 150 mL of glacial acetic acid.
-
Reduction: Cool to 10°C. Add Zinc dust (0.25 mol) in small portions.
-
Validation Point: The reaction is exothermic. Maintain temp < 30°C to prevent side reactions. The yellow color of the oxime should fade to colorless.
-
-
Isolation: Filter off excess Zinc. Add 20 mL of concentrated HCl to the filtrate.
-
Concentration: Evaporate the acetic acid under reduced pressure (rotary evaporator).
-
Crystallization: The residue is often a sticky oil. Triturate with cold acetone or ether to induce crystallization.
-
Purification: Recrystallize from absolute ethanol/ether.
-
QC Check: 1H NMR (D
O) should show a doublet at ~1.5 ppm (CH -CH) and a singlet at ~2.2 ppm (CH -CO).
-
References
-
PubChem. (n.d.).[2] 3-Aminobutan-2-one.[2][3][4][5] National Library of Medicine. Retrieved from [Link]
-
Myers, A. G., & Barbay, J. K. (2001).[6] On the inherent instability of alpha-amino alpha'-fluoro ketones. Organic Letters, 3(3), 425-428.[6] (Validates the instability mechanism of alpha-aminoketones). Retrieved from [Link]
Sources
- 1. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol [ouci.dntb.gov.ua]
- 2. 3-Amino-2-butanone | C4H9NO | CID 4472117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 21419-24-9|3-Aminobutan-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 4. (R)-3-Aminobutan-2-one | C4H9NO | CID 59965380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminobutan-2-one hydrochloride | 21419-24-9 [sigmaaldrich.com]
- 6. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
